4,4-Dimethyl-1-(2,3,5,6-tetrafluorophenyl)-1,4-dihydropyrimidine-2-thiol
Overview
Description
4,4-Dimethyl-1-(2,3,5,6-tetrafluorophenyl)-1,4-dihydropyrimidine-2-thiol is a useful research compound. Its molecular formula is C12H10F4N2S and its molecular weight is 290.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Medicinal Chemistry and Pharmacology
Anticancer Activities
Research on pyrimidine derivatives, such as those mentioned in the study on synthesis, characterization, and in-vitro anti-inflammatory activity of substituted tetrahydropyrimidine derivatives, indicates a broad class of compounds with various biological activities including anticancer, anti-inflammatory, and analgesic properties (Gondkar, Deshmukh, & Chaudhari, 2013). This suggests that 4,4-Dimethyl-1-(2,3,5,6-tetrafluorophenyl)-1,4-dihydropyrimidine-2-thiol could be explored for similar pharmacological effects.
Synthesis of Hybrid Catalysts
The importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries, highlights the potential application of such pyrimidine derivatives in facilitating the development of lead molecules for therapeutic use (Parmar, Vala, & Patel, 2023).
Analytical Chemistry and Environmental Studies
Detection and Measurement of Volatile Compounds
Studies focusing on the measurement of volatile sulfur compounds in biological matrices reveal the analytical applications of thiol-containing compounds in detecting and quantifying these substances, suggesting a potential role in environmental monitoring and analysis (Tangerman, 2009).
Materials Science
Optoelectronic Materials
Research on the functionalization of pyrimidines for optoelectronic materials indicates that incorporating pyrimidine fragments into π-extended conjugated systems is valuable for creating novel materials for electronics, highlighting the potential application of this compound in developing new optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Properties
IUPAC Name |
6,6-dimethyl-3-(2,3,5,6-tetrafluorophenyl)-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4N2S/c1-12(2)3-4-18(11(19)17-12)10-8(15)6(13)5-7(14)9(10)16/h3-5H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCPRJZFYQACBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=C(C(=CC(=C2F)F)F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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